molecular formula C19H17N3O2S2 B3014230 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 476465-44-8

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No. B3014230
CAS RN: 476465-44-8
M. Wt: 383.48
InChI Key: QQODXRHLPRMBHC-UHFFFAOYSA-N
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Description

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it a promising candidate for use in the development of new drugs and therapeutic agents.

Scientific Research Applications

Antithyroid and Anticancer Applications

Research has demonstrated that heteroaromatic thioamides, closely related to the compound , exhibit antithyroid activity, underscoring their potential in developing novel antithyroid drugs (Ivolgina & Chernov'yants, 2018). Additionally, the compound's structural analogs have been investigated for their anticancer properties. For instance, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide has shown promising anticancer activity, which suggests the potential of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide in cancer research (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial and Antifungal Activities

Derivatives of 1,3,4-thiadiazoles have shown significant antimicrobial and antifungal activities, suggesting the potential of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide in these areas. For example, a study on 2.5-disubstituted 1, 3, 4-tiadiazoles identified compounds with high antimicrobial activity (Kobzar, Sych, & Perekhoda, 2019). This highlights the potential utility of our compound in developing new antimicrobial agents.

properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-16(15-9-5-2-6-10-15)13-25-19-22-21-18(26-19)20-17(24)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQODXRHLPRMBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

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